![molecular formula C15H20N2O2 B11855046 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline CAS No. 113701-60-3](/img/structure/B11855046.png)
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is a synthetic compound with a unique structure that combines elements of isoxazole and isoquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a nitrile oxide.
Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base.
Formation of the Isoquinoline Ring: This step involves the cyclization of an appropriate precursor, such as a β-phenylethylamine derivative, under acidic or basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the isoquinoline ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the isoquinoline ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the opening of the ring and formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: N-oxides of the isoquinoline ring.
Reduction: Amine derivatives from the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Neuropharmacology: The compound is investigated for its effects on the central nervous system, particularly its potential as a neuroprotective agent.
Chemical Biology: It is used as a tool compound to study the structure-activity relationships of isoxazole and isoquinoline derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate the activity of certain receptors, either by acting as an agonist or antagonist, leading to changes in cellular signaling pathways.
Neuroprotection: The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the isoxazole ring.
5-Butoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the isoxazole ring, leading to different chemical properties and biological activities.
6,7,8,9-Tetrahydroisoxazolo[5,4-c]isoquinoline: Lacks the butoxy and methyl groups, resulting in different reactivity and applications.
Uniqueness
5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline is unique due to the presence of both the isoxazole and isoquinoline rings, as well as the butoxy and methyl groups. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
113701-60-3 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
5-butoxy-1-methyl-6,7,8,9-tetrahydro-[1,2]oxazolo[5,4-c]isoquinoline |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-9-18-14-12-8-6-5-7-11(12)13-10(2)17-19-15(13)16-14/h3-9H2,1-2H3 |
Clave InChI |
CUFKZZBGUCNQSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC2=C(C(=NO2)C)C3=C1CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



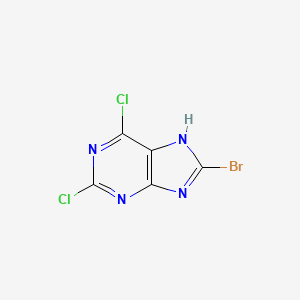
![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)
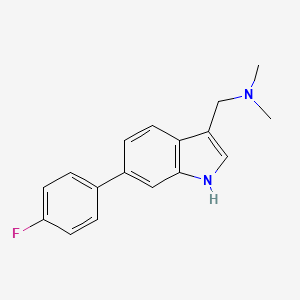


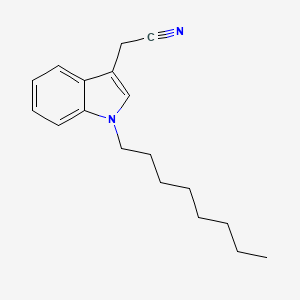
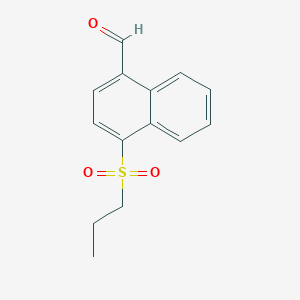

![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)

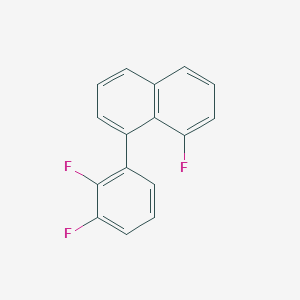
![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)
